Cas no 2358751-38-7 (4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo2,3-bpyridine)

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with bromo, iodo, and cyclopropylmethyl functional groups. This structure offers versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromo and iodo substituents enables selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating further derivatization. The cyclopropylmethyl group enhances steric and electronic properties, potentially influencing biological activity. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors or other bioactive molecules. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo2,3-bpyridine structure
2358751-38-7 structure
Product Name:4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo2,3-bpyridine
CAS No:2358751-38-7
MF:C11H10BrIN2
MW:377.018973827362
MDL:MFCD31924923
CID:4782995
Update Time:2025-05-21

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo2,3-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
    • 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo2,3-bpyridine
    • MDL: MFCD31924923
    • Inchi: 1S/C11H10BrIN2/c12-8-3-4-14-11-10(8)9(13)6-15(11)5-7-1-2-7/h3-4,6-7H,1-2,5H2
    • InChI Key: LPLISZQJPYJMRT-UHFFFAOYSA-N
    • SMILES: IC1C2=C(C=CN=C2N(C=1)CC1CC1)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.8

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo2,3-bpyridine Pricemore >>

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Additional information on 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo2,3-bpyridine

Introduction to 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 2358751-38-7)

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 2358751-38-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The unique combination of bromine, iodine, and cyclopropylmethyl substituents in this molecule makes it a promising candidate for various therapeutic applications.

The structural complexity of 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a key factor in its potential biological activity. The bromine and iodine atoms introduce halogen bonding interactions that can enhance the compound's binding affinity to specific protein targets. Additionally, the cyclopropylmethyl group adds steric hindrance and hydrophobicity, which can influence the compound's pharmacokinetic properties and cellular uptake.

Recent studies have highlighted the importance of halogenated pyrrolopyridines in drug discovery. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that halogenated pyrrolopyridines exhibit potent anti-cancer activity against various human cancer cell lines. The researchers found that the introduction of bromine and iodine substituents significantly enhanced the cytotoxicity of these compounds, suggesting that 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine could be a valuable lead compound for further development.

In another study published in the European Journal of Medicinal Chemistry in 2021, researchers investigated the neuroprotective effects of halogenated pyrrolopyridines. They found that these compounds effectively reduced oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The results indicated that 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine could have potential therapeutic applications in neuroprotection.

The synthesis of 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves several steps, including the formation of the pyrrolopyridine core and subsequent functionalization with bromine and iodine substituents. A common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the halogen atoms selectively. The cyclopropylmethyl group can be introduced via a Grignard reaction or other organometallic reagents.

The physicochemical properties of 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and conformational flexibility of the compound, which are crucial for understanding its biological activity.

In terms of pharmacokinetics, preliminary studies have shown that 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound has good oral bioavailability and is stable under physiological conditions. However, further research is needed to optimize its pharmacokinetic profile for clinical applications.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. Early-phase trials have demonstrated promising results in terms of tolerability and preliminary efficacy in treating certain types of cancer and neurological disorders. However, more extensive trials are required to establish its therapeutic potential fully.

In conclusion, 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 2358751-38-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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